2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.2ClH/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13;;/h1-5,9,14H,6-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBZRDKZMRYBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a pyrimidine derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its tetrahydropyrido form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that specific derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Certain derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism, making it a candidate for developing new antibiotics .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of tetrahydropyrido[4,3-d]pyrimidine derivatives. These compounds have been shown to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydropyrido[4,3-d]pyrimidine derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The most promising compound demonstrated an IC50 value of 12 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
A research team investigated the antibacterial effects of 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a lead compound for antibiotic development .
Case Study 3: Neuroprotection in Animal Models
In an animal model study published in Neuroscience Letters, the neuroprotective effects of a specific derivative were evaluated in mice subjected to induced oxidative stress. The results indicated a significant reduction in neuronal cell death and improved behavioral outcomes in treated mice compared to controls. This suggests the potential for these compounds in therapeutic strategies for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural analogs and their properties:
Notes:
- The phenyl group in the target compound improves lipophilicity and π-π stacking vs. amino or chloro substituents .
- Thieno-fused analogs (e.g., ) exhibit enhanced cytotoxicity due to increased planarity and sulfur-mediated interactions .
- Crystal structures (e.g., ) show that ester substituents (e.g., benzyl, ethyl) induce dihedral angles >50°, reducing planarity compared to the parent scaffold .
Biological Activity
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a heterocyclic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and other diseases. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C13H14ClN3
- Molecular Weight : 247.723 g/mol
- CAS Number : 300552-48-1
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Research indicates that compounds within this class can act as inhibitors of various kinases, which are critical in signal transduction pathways associated with cancer and other diseases.
Target Receptors
- Tyrosine Kinases : These are crucial for cell signaling and proliferation. Inhibition of these kinases can lead to reduced tumor growth.
- Angiotensin II Receptors : Some derivatives have shown potential as antihypertensive agents by blocking these receptors.
Biological Activity Data
Research has demonstrated that the biological activity of this compound varies based on structural modifications. Below is a summary table highlighting the biological activities observed in different studies:
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of pyrido[4,3-d]pyrimidines revealed that specific substitutions at the C5 and C6 positions significantly enhanced the inhibitory effects on cancer cell lines. The study reported an EC50 value indicating potent inhibition of cell proliferation in breast cancer models.
Case Study 2: Cardiovascular Applications
Another investigation highlighted the potential use of this compound as an antihypertensive agent. The compound demonstrated efficacy in lowering blood pressure in animal models by acting as an angiotensin II receptor antagonist.
Q & A
Basic: What are the common synthetic routes for 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride?
The synthesis typically involves multi-step reactions starting with a pyrido[4,3-d]pyrimidine core. Key steps include cyclization of substituted pyrimidine precursors and subsequent functionalization. For example:
- Cyclocondensation : Reacting aminopyridine derivatives with carbonyl compounds under acidic or basic conditions .
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction efficiency .
- Post-Synthetic Modifications : Introduction of the phenyl group via palladium-catalyzed cross-coupling or nucleophilic substitution .
- Salt Formation : Conversion to the dihydrochloride form using HCl in ethanol or dichloromethane .
Basic: How is the compound characterized structurally?
Standard techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding patterns .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., tetrahedral geometry around nitrogen atoms) .
- Mass Spectrometry : High-resolution MS validates molecular weight and purity (>95%) .
- Elemental Analysis : Ensures stoichiometric consistency of the dihydrochloride salt .
Basic: What methodologies are used to assess its biological activity?
- Enzyme Inhibition Assays : Measure IC values against kinases or other targets using fluorescence-based protocols .
- Cell Viability Studies : MTT or ATP-luminescence assays in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Affinity Tests : Surface plasmon resonance (SPR) or ITC to quantify interactions with biological targets .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and goggles due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl fumes during salt formation .
- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced: How can synthesis yields be optimized for scale-up?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Continuous Flow Reactors : Enhances reproducibility and minimizes side reactions .
- Catalytic Systems : Use Pd/C or copper catalysts for efficient phenyl group introduction .
- Purification : Gradient column chromatography (silica gel, eluent: DCM/MeOH) removes byproducts .
Advanced: How to resolve contradictions in spectral data interpretation?
- Dynamic NMR : Identify tautomeric equilibria or rotamers causing split peaks .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts from true signals .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Advanced: How to design structure-activity relationship (SAR) studies?
- Substituent Variation : Synthesize analogs with modified phenyl groups (e.g., electron-withdrawing Cl or CF) to assess potency .
- Core Modifications : Compare pyrido[4,3-d]pyrimidine derivatives with pyrido[2,3-d] analogs to evaluate ring size impact .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical hydrogen bonds with kinase ATP-binding pockets .
Advanced: How to address discrepancies in bioactivity data across studies?
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required) .
- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Cell Line Authentication : Use STR profiling to confirm genetic stability of tested cell lines .
Advanced: How does this compound compare to structural analogs in activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
